4-[2-[(4-Chlorophenyl)methyl]tetrazol-5-yl]aniline
Description
4-[2-[(4-Chlorophenyl)methyl]tetrazol-5-yl]aniline is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and electronic properties .
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methyl]tetrazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-12-5-1-10(2-6-12)9-20-18-14(17-19-20)11-3-7-13(16)8-4-11/h1-8H,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLYDFPEHAPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194810 | |
| Record name | 4-[2-[(4-Chlorophenyl)methyl]-2H-tetrazol-5-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-87-4 | |
| Record name | 4-[2-[(4-Chlorophenyl)methyl]-2H-tetrazol-5-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-[(4-Chlorophenyl)methyl]-2H-tetrazol-5-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-[(4-Chlorophenyl)methyl]tetrazol-5-yl]aniline typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form the corresponding tetrazole derivative. This reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The resulting tetrazole derivative is then reacted with aniline to yield the final product .
Industrial production methods for tetrazole derivatives often involve eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
4-[2-[(4-Chlorophenyl)methyl]tetrazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original compound or other reduced forms.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-[(4-Chlorophenyl)methyl]tetrazol-5-yl]aniline has several scientific research applications, including:
Biochemistry: The compound is used in DNA synthesis due to its ability to form stable complexes with nucleotides.
Material Science: Tetrazole derivatives are used in the development of high-energy materials, such as propellants and explosives.
Agriculture: The compound is used as a plant growth regulator, herbicide, and fungicide.
Mechanism of Action
The mechanism of action of 4-[2-[(4-Chlorophenyl)methyl]tetrazol-5-yl]aniline involves its interaction with various molecular targets and pathways. The tetrazole ring’s electron-rich nature allows it to form stable complexes with enzymes and receptors, leading to its diverse biological activities. The compound’s ability to interact with nucleotides and other biomolecules is crucial for its applications in DNA synthesis and medicinal chemistry .
Comparison with Similar Compounds
4-[2-[(4-Chlorophenyl)methyl]tetrazol-5-yl]aniline can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidic nature and stability.
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one: Exhibits antimicrobial activity.
4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid: Shows antibacterial, anticancer, and anti-TB activities.
The uniqueness of this compound lies in its specific structural features and the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry and material science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
